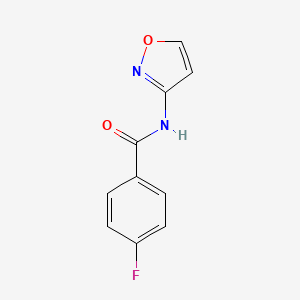

4-Fluoro-N-(isoxazol-3-yl)benzamide

Description

4-Fluoro-N-(isoxazol-3-yl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the para-position and an isoxazole ring at the amide nitrogen. Isoxazole-containing benzamides, such as those reported in , demonstrate significant bioactivity, including antimicrobial and enzyme inhibitory effects, making this class of compounds relevant to drug discovery .

Properties

IUPAC Name |

4-fluoro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-1-7(2-4-8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYMKJUNRBDBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NOC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(isoxazol-3-yl)benzamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.

Coupling with Benzamide: The isoxazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(isoxazol-3-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of oxidized derivatives of the isoxazole ring.

Reduction: Formation of reduced derivatives of the isoxazole ring.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules:

4-Fluoro-N-(isoxazol-3-yl)benzamide serves as a valuable building block in organic synthesis. Its structural properties allow it to be utilized in the formation of more complex chemical entities through various reaction pathways, including nucleophilic substitutions and coupling reactions.

Reagent in Organic Reactions:

The compound is employed as a reagent in diverse organic reactions, facilitating the synthesis of other derivatives with potential biological activities. For instance, it can be involved in the synthesis of fluorinated compounds that exhibit enhanced pharmacological properties due to the presence of the fluorine atom.

Biological Applications

Antimicrobial and Antiviral Properties:

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown that isoxazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Cancer Therapeutics:

The compound has been investigated for its potential as an anticancer agent. It has been shown to interact with specific molecular targets involved in tumor growth and proliferation. For example, derivatives similar to this compound have demonstrated inhibitory effects on kinases associated with cancer progression, such as p38 MAP kinase .

Case Study:

In a study focusing on isoxazole derivatives, compounds structurally related to this compound were tested for their ability to inhibit cellular pathways linked to cancer. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

Lead Compound in Drug Discovery:

this compound has been identified as a lead compound in medicinal chemistry research aimed at developing new drugs. Its unique chemical structure allows for modifications that can enhance its pharmacological profile while maintaining efficacy .

Anti-inflammatory Effects:

The compound has also been explored for anti-inflammatory properties. Research on related isoxazole derivatives indicated their effectiveness in inhibiting inflammatory pathways, which could lead to novel treatments for conditions like rheumatoid arthritis and other inflammatory diseases .

Industrial Applications

Development of New Materials:

In addition to its biological applications, this compound is being studied for its role in creating new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and the development of coatings .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |

| Biological Activity | Antimicrobial and antiviral | Inhibits growth of pathogens |

| Cancer Research | Potential anticancer agent | Significant cytotoxicity against cancer cells |

| Medicinal Chemistry | Lead compound for drug discovery | Enhances pharmacological profiles |

| Industrial Use | Development of new materials | Suitable for polymers and coatings |

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

- Isoxazole vs.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase molecular planarity via intramolecular H-bonds, while alkyl chains () improve lipophilicity for membrane penetration .

Crystallographic and Computational Insights

Notable Trends:

- Planarity and Bioactivity : Compounds with smaller dihedral angles (e.g., 14.1° in and ) exhibit enhanced planarity, favoring intermolecular interactions critical for crystal stability and target binding .

- Halogen Interactions : Bromine and fluorine atoms participate in halogen bonding (e.g., Br···O in ), influencing packing efficiency and solubility .

Research Findings and Implications

- Synthetic Accessibility : Iridium-catalyzed methods () offer high yields for alkyl-substituted benzamides, whereas Suzuki coupling () is preferred for aryl-heterocyclic derivatives .

- Structure-Activity Relationship (SAR) : The isoxazole ring’s presence correlates with antimicrobial activity, while isoindoline derivatives show broader pharmacological profiles .

- Drug Design Considerations : Fluorine atoms improve metabolic stability and bioavailability, as seen in multiple analogs .

Biological Activity

4-Fluoro-N-(isoxazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a fluorine atom substituted on the benzamide moiety, which is linked to an isoxazole ring. This unique structure contributes to its biological activity by influencing interactions with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. A study reported a minimal inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the compound's ability to interfere with NF-kB signaling pathways, thereby reducing inflammation .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It interacts with specific receptors that regulate cellular signaling pathways, influencing cell survival and apoptosis.

- Gene Expression Regulation : By modulating transcription factors like NF-kB, it alters the expression of genes associated with inflammation and tumorigenesis .

Research Findings and Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo Efficacy : Conducting animal studies to evaluate therapeutic potential and safety.

- Mechanistic Studies : Elucidating detailed molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.